molecular formula C9H20N2 B1289525 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 884504-73-8

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No.: B1289525
CAS No.: 884504-73-8
M. Wt: 156.27 g/mol
InChI Key: IGVKUZDVGAUFDP-UHFFFAOYSA-N
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Description

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is a chemical compound with a molecular formula of C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine typically involves the reaction of 1-isopropylpyrrolidine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

  • 1-(1-Methylpyrrolidin-3-yl)-N-methylmethanamine
  • 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine
  • 1-(1-Propylpyrrolidin-3-yl)-N-methylmethanamine

Uniqueness: 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is unique due to its specific isopropyl substitution on the pyrrolidine ring

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-5-4-9(7-11)6-10-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKUZDVGAUFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592199
Record name N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-73-8
Record name N-Methyl-1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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